3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound characterized by the presence of bromophenyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1,3-bis(4-bromophenyl)propane with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atoms, forming a more simplified pyrazole derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce de-brominated pyrazoles, and substitution can result in various functionalized pyrazole derivatives .
Scientific Research Applications
3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-Bromophenyl)propane: A precursor in the synthesis of the target compound.
1,3-bis(4-Bromophenyl)-1H-pyrazole: A structurally similar compound lacking the propanoic acid group.
4-Bromophenylpyrazole: A simpler derivative with only one bromophenyl group.
Uniqueness
3-(1,3-bis(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both bromophenyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H14Br2N2O2 |
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Molecular Weight |
450.1 g/mol |
IUPAC Name |
3-[1,3-bis(4-bromophenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C18H14Br2N2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24) |
InChI Key |
AWVYCWMUNGYSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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